molecular formula C14H16FN5OS2 B2550829 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-90-8

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2550829
CAS No.: 1105251-90-8
M. Wt: 353.43
InChI Key: OZLUXKVZQQWTQD-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” is a compound with the CAS Number: 256943-82-5 . It has a molecular weight of 237.28 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, which could include “N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide”, has been a significant area of study . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” is 1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” has a molecular weight of 237.28 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure

Research on this compound includes its synthesis and chemical structure analysis. Studies detail the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, utilizing aminothiourea and carbon disulfide as starting materials. These compounds, including derivatives of the specified chemical structure, have been characterized using 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis methods, providing a foundation for understanding their potential biological activities (Z. Xia, 2015).

Biological Activities

The synthesized compounds have demonstrated various biological activities. For instance, certain derivatives have shown inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential agricultural applications. Other compounds exhibited antiviral activity against tobacco mosaic virus, suggesting potential uses in virology and plant protection (Z. Xia, 2015). Additionally, some derivatives have been evaluated for their antimicrobial activity against various resistant Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance (V. Varshney et al., 2009).

Antimicrobial and Antitumor Potentials

Further studies have focused on the antimicrobial and antitumor potentials of these compounds. Microwave-assisted synthesis of hybrid molecules containing this chemical structure led to the discovery of compounds with significant antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013). Moreover, novel derivatives were found to possess good to moderate antimicrobial activity against test microorganisms, and some showed notable antitumor activities, indicating their potential in medicinal chemistry and drug development (Jingchao Xin et al., 2018).

Safety and Hazards

The safety information for “N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5OS2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)13-17-18-14(23-13)22-9-12(16)21/h1-4H,5-9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLUXKVZQQWTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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